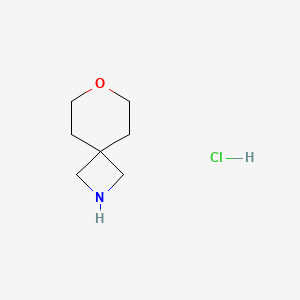

![molecular formula C7H14ClNO B1429399 7-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1417633-09-0](/img/structure/B1429399.png)

7-Oxa-2-azaspiro[3.5]nonane hydrochloride

Description

Properties

IUPAC Name |

7-oxa-2-azaspiro[3.5]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-3-9-4-2-7(1)5-8-6-7;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDIPGYOFUZLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855946 | |

| Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417633-09-0 | |

| Record name | 7-Oxa-2-azaspiro[3.5]nonane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-oxa-2-azaspiro[3.5]nonane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] This paradigm shift, often termed the "escape from flatland," champions the integration of three-dimensional (3D) molecular architectures to improve pharmacological properties.[1] At the forefront of this movement are spirocyclic systems, rigid structures where two rings share a single atom. These motifs are gaining significant traction as they offer a unique and conformationally constrained framework, which can lead to improved metabolic stability, target selectivity, and overall drug-like properties.[2]

This technical guide delves into the core characteristics, synthesis, and applications of a particularly promising spirocyclic building block: 7-Oxa-2-azaspiro[3.5]nonane hydrochloride . This compound, featuring a unique fusion of an azetidine and a tetrahydropyran ring, is emerging as a valuable scaffold for the development of next-generation therapeutics. Its inherent structural rigidity and the strategic placement of heteroatoms make it an attractive bioisostere for commonly used fragments like piperidine, offering a pathway to novel chemical space and improved intellectual property landscapes.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

Physicochemical Properties and Structural Attributes

This compound is the hydrochloride salt of the parent spirocycle, rendering it more amenable to handling and formulation in aqueous media. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride | PubChem[3] |

| CAS Number | 1417633-09-0 | PubChem[3] |

| Molecular Formula | C₇H₁₄ClNO | PubChem[3] |

| Molecular Weight | 163.65 g/mol | CymitQuimica[4] |

| Monoisotopic Mass | 163.0763918 Da | PubChem[3] |

| Appearance | Solid | CymitQuimica[4] |

| Purity | Typically ≥95% | LabSolutions[5] |

| Solubility | Data not widely available, but the hydrochloride form suggests enhanced aqueous solubility over the free base. | |

| Melting Point | Not publicly available for the hydrochloride salt. Derivatives have reported melting points, e.g., a derivative, (2-methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl)methanol, has a melting point of 65 °C. | French-Ukrainian Journal of Chemistry[1] |

Synthesis of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold: A Strategic Approach

The synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions to achieve the desired spirocyclic architecture. While several routes have been explored for related azaspirocycles, a common strategy involves the construction of the two rings in a sequential manner. A representative synthesis, based on methodologies described for analogous structures, is outlined below.[6][7]

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into the formation of the tetrahydropyran ring followed by the construction of the azetidine ring, culminating in the spirocyclic core.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a composite representation based on established chemical principles for the synthesis of similar spirocyclic systems, such as those described in the patent literature for 7-oxo-2-azaspiro[3.5]nonane and related academic publications.[7]

Step 1: Synthesis of an Intermediate (e.g., a dinitrile precursor)

-

To a solution of a suitable starting material, such as a dihaloether, in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a cyanide source (e.g., sodium cyanide).

-

The reaction mixture is heated to facilitate the nucleophilic substitution reaction, forming a dinitrile intermediate.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude dinitrile.

Step 2: Reductive Cyclization to form the Spirocycle

-

The dinitrile intermediate is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

-

A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred for several hours, allowing for the reduction of the nitriles to amines and subsequent intramolecular cyclization to form the azetidine ring.

-

The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution) to precipitate the aluminum salts.

-

The mixture is filtered, and the filtrate is concentrated to give the crude 7-Oxa-2-azaspiro[3.5]nonane free base.

-

The crude product is purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

The purified 7-Oxa-2-azaspiro[3.5]nonane free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Development

The unique structural features of 7-Oxa-2-azaspiro[3.5]nonane make it a highly valuable scaffold in modern drug discovery. Its primary applications stem from its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.

As a Bioisostere for Piperidine and Morpholine

One of the most powerful applications of the 7-Oxa-2-azaspiro[3.5]nonane scaffold is as a bioisosteric replacement for piperidine and morpholine, two of the most common saturated heterocycles in approved drugs.[6] This substitution can lead to several advantages:

-

Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.[1]

-

Enhanced Aqueous Solubility: The introduction of the oxygen atom can increase the polarity of the molecule, potentially improving aqueous solubility, a key factor for oral bioavailability.

-

Novelty and Patentability: Replacing a common scaffold with a spirocyclic analogue can lead to novel chemical entities with distinct intellectual property protection.

Case Study: GPR119 Agonists for Type 2 Diabetes

A compelling example of the utility of the azaspiro[3.5]nonane framework is in the development of agonists for G-protein coupled receptor 119 (GPR119).[8] GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion.

Researchers have successfully incorporated the 7-azaspiro[3.5]nonane core into potent GPR119 agonists.[8] The spirocyclic scaffold serves to orient the key pharmacophoric elements in a precise three-dimensional arrangement, leading to high-affinity binding to the receptor.

Caption: Simplified signaling pathway of a GPR119 agonist incorporating an azaspiro[3.5]nonane scaffold.

In one study, optimization of a series of 7-azaspiro[3.5]nonane derivatives led to the identification of a compound with a potent GPR119 agonist activity, a desirable pharmacokinetic profile in rats, and a significant glucose-lowering effect in a diabetic rat model.[8] This demonstrates the real-world applicability of this scaffold in developing clinically relevant drug candidates.

Conclusion and Future Outlook

This compound represents a significant tool in the medicinal chemist's armamentarium. Its rigid, three-dimensional structure, coupled with its utility as a bioisostere for common heterocyclic motifs, provides a clear pathway for the design of novel therapeutics with improved pharmacological properties. The successful application of the related azaspiro[3.5]nonane scaffold in the development of potent GPR119 agonists is a testament to its potential.[8] As the demand for innovative drug candidates continues to grow, we can expect to see the 7-Oxa-2-azaspiro[3.5]nonane core and its derivatives play an increasingly important role in the discovery and development of new medicines across a range of therapeutic areas.

References

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H14ClNO | CID 71464169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]

- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Rising Star in Medicinal Chemistry

Introduction: Embracing the Third Dimension in Drug Design

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The concept of "escaping flatland"—moving from planar, two-dimensional molecules to more complex, three-dimensional structures—has gained significant traction.[1] Spirocyclic scaffolds are at the forefront of this movement, offering a rigid yet intricate three-dimensional geometry that can significantly enhance a drug candidate's profile.[2] Among these, 7-Oxa-2-azaspiro[3.5]nonane has emerged as a particularly valuable building block. This guide provides an in-depth technical overview of its hydrochloride salt, tailored for researchers, scientists, and drug development professionals. We will delve into its structure, properties, synthesis, and its pivotal role as a bioisosteric replacement for common motifs like piperidine and morpholine, ultimately enabling the development of safer and more effective therapeutics.

Molecular Structure and Physicochemical Properties

7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a unique fusion of an azetidine and a tetrahydropyran ring, sharing a single carbon atom. This arrangement imparts a rigid, well-defined three-dimensional shape, a desirable attribute in rational drug design.

Structural Diagram

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data exists for derivatives, many of the listed properties for the parent hydrochloride are computationally derived.

| Property | Value | Source |

| IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride | PubChem[3] |

| CAS Number | 1417633-09-0 | Guidechem[4] |

| Molecular Formula | C₇H₁₄ClNO | PubChem[3] |

| Molecular Weight | 163.64 g/mol | PubChem[3] |

| Monoisotopic Mass | 163.0763918 Da | PubChem[3] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[4] |

| Rotatable Bond Count | 0 | PubChem[3] |

| Complexity | 101 | PubChem[5] |

Synthesis and Chemical Reactivity

The synthesis of the 7-Oxa-2-azaspiro[3.5]nonane core can be achieved through a multi-step process. A patented method provides a robust pathway to the free base, which can then be readily converted to the hydrochloride salt.[6]

Synthetic Workflow Diagram

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

This protocol describes a plausible, two-step synthesis for the free base, followed by conversion to the hydrochloride salt.[6]

Step 1: Synthesis of the Dinitrile Intermediate

-

To a stirred solution of N,N-dimethylformamide (DMF), add bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, an acid scavenger (e.g., anhydrous potassium carbonate), a phase transfer catalyst (e.g., tetrabutylammonium hydrogensulfate), and an iodo metal salt (e.g., potassium iodide).

-

Heat the reaction mixture to 70-100°C and maintain for 12-24 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

-

Upon completion, cool the reaction mixture to 0°C and quench with purified water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic phases with a 10% sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Reductive Cyclization to 7-Oxa-2-azaspiro[3.5]nonane

-

In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -10°C.

-

Dissolve the crude intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction to stir for 4-8 hours, gradually warming to room temperature.

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting slurry and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-Oxa-2-azaspiro[3.5]nonane free base.

-

Purify the crude product by column chromatography on neutral alumina.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified free base in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the resulting white solid by filtration.

-

Wash the solid with the anhydrous solvent to remove any excess HCl.

-

Dry the product under vacuum to yield this compound.

Applications in Drug Discovery: A Bioisosteric Game-Changer

The rigid, three-dimensional structure of 7-Oxa-2-azaspiro[3.5]nonane makes it an excellent bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[7] Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound, often leading to improved efficacy, selectivity, and pharmacokinetic profiles.[8]

Advantages of the 7-Oxa-2-azaspiro[3.5]nonane Scaffold:

-

Improved Metabolic Stability: The spirocyclic nature and the presence of a quaternary carbon center can block sites of oxidative metabolism, a common liability for piperidine-containing compounds.[7][8]

-

Enhanced Aqueous Solubility: The introduction of the oxa-azaspiro[3.5]nonane moiety can lead to an increase in water solubility, which is beneficial for drug formulation and bioavailability.[7][8]

-

Reduced Lipophilicity: In some cases, replacing a morpholine or piperidine with an azaspirocycle can counterintuitively lower the lipophilicity (LogD), a favorable modification for improving drug-like properties.[9]

-

Novelty and Patentability: As a less explored scaffold, it provides an opportunity to create novel chemical entities with new intellectual property potential.

Case Study: Modification of the Anesthetic Bupivacaine

A compelling example of the utility of this scaffold is the modification of the local anesthetic, Bupivacaine.[7][8] Researchers replaced the piperidine ring in Bupivacaine with a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety. This strategic replacement resulted in an analog with:

-

Comparable anesthetic activity.

-

Significantly increased water solubility.

-

A five-fold reduction in toxicity compared to the original drug.[7][8]

This case study powerfully illustrates the potential of the 7-oxa-2-azaspiro[3.5]nonane scaffold to overcome key challenges in drug development.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available GHS data, the compound is classified as follows:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

Conclusion

This compound is more than just another building block; it is a strategic tool for medicinal chemists aiming to design next-generation therapeutics. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for overcoming common drug development hurdles such as poor metabolic stability and low solubility. As the pressure to develop safer, more effective, and patentable drugs intensifies, the adoption of novel scaffolds like 7-Oxa-2-azaspiro[3.5]nonane will undoubtedly continue to grow, paving the way for new and improved medicines.

References

- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. This compound | C7H14ClNO | CID 71464169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 7. fujc.pp.ua [fujc.pp.ua]

- 8. researchgate.net [researchgate.net]

- 9. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Executive Summary

Spirocyclic scaffolds have become increasingly vital in modern drug discovery, offering a pathway to escape the "flatland" of traditional aromatic compounds by providing novel, three-dimensional chemical space.[1] Among these, 7-Oxa-2-azaspiro[3.5]nonane stands out as a valuable bioisosteric replacement for piperidine and morpholine, offering improved physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive analysis of its hydrochloride salt, 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a form often preferred in pharmaceutical development for its enhanced solubility and stability. We will delve into its core molecular identity, the theoretical and experimental determination of its molecular weight, and its key physicochemical properties relevant to researchers and drug development professionals.

Core Molecular Identity and Pharmaceutical Relevance

This compound (CAS No: 1417633-09-0) is the salt formed from the reaction of the spirocyclic amine, 7-Oxa-2-azaspiro[3.5]nonane, with hydrochloric acid.[3][4] The formation of a hydrochloride salt is a common and critical strategy in drug development. It serves to increase the aqueous solubility and dissolution rate of a basic parent compound, which can, in turn, enhance its bioavailability. Furthermore, crystalline salts often exhibit superior stability and handling properties compared to the free base form.

The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride | PubChem[4] |

| CAS Number | 1417633-09-0 | Guidechem, PubChem[3][4] |

| Molecular Formula | C₇H₁₄ClNO | Guidechem, PubChem[3][4] |

| PubChem CID | 71464169 | PubChem[4] |

| SMILES | C1COCCC12CNC2.Cl | PubChem[4] |

| InChIKey | HJDIPGYOFUZLRF-UHFFFAOYSA-N | PubChem[4] |

The relationship between the parent free base and its hydrochloride salt is fundamental to its application.

References

A Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Key Scaffold for Modern Drug Discovery

Abstract

In the contemporary landscape of medicinal chemistry, the strategic departure from planar, two-dimensional molecules towards complex, three-dimensional scaffolds is paramount for discovering novel therapeutics with enhanced efficacy and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. 7-Oxa-2-azaspiro[3.5]nonane hydrochloride is a key exemplar of this "escape from flatland" philosophy.[1] This technical guide provides an in-depth analysis of this spirocyclic scaffold, covering its precise nomenclature, physicochemical properties, strategic importance in drug design as a bioisostere, and general synthetic considerations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks in their research and development pipelines.

Core Identification: IUPAC Name and Synonyms

Precise identification is the foundation of chemical research. The formal IUPAC name for this compound is 7-oxa-2-azaspiro[3.5]nonane;hydrochloride .[2] However, it is known throughout commercial and research databases by a variety of synonyms.

| Table 1: Nomenclature and Identifiers for this compound | |

| IUPAC Name | 7-oxa-2-azaspiro[3.5]nonane;hydrochloride[2] |

| CAS Number | 1417633-09-0[2][3][4] |

| Molecular Formula | C₇H₁₄ClNO[2][4] |

| EC Number | 832-562-5[2] |

| PubChem CID | 71464169[2] |

| Common Synonyms | 7-Oxa-2-azaspiro(3.5)nonane hydrochloride[2] |

| 7-oxa-2-azaspiro[3.5]nonane HCl[2] | |

| MFCD22421803[2] | |

| DTXSID50855946[2] |

Physicochemical Characteristics

The compound's physical and chemical properties dictate its behavior in both synthetic and biological systems. As the hydrochloride salt, it is typically a solid with improved solubility in aqueous media compared to its freebase form, a crucial attribute for biological screening and formulation.[3]

| Table 2: Key Physicochemical Properties | |

| Property | Value |

| Molecular Weight | 163.64 g/mol [2][3][4] |

| Monoisotopic Mass | 163.0763918 Da[2] |

| Appearance | Solid[3] |

| Topological Polar Surface Area | 21.3 Ų[2][4] |

| Hydrogen Bond Donor Count | 2[4] |

| Hydrogen Bond Acceptor Count | 2[4] |

| Parent Compound CID | 21030011 (7-Oxa-2-azaspiro[3.5]nonane)[2] |

Strategic Importance in Medicinal Chemistry

The utility of 7-oxa-2-azaspiro[3.5]nonane extends far beyond its basic structure. Its rigid, three-dimensional conformation makes it an exceptionally valuable scaffold in drug design for several key reasons.

Bioisosteric Replacement: Enhancing Stability and Novelty

A primary application of this scaffold is as a bioisostere for common cyclic amines like piperidine and, more specifically, morpholine. Bioisosteric replacement allows chemists to modulate a drug candidate's properties while retaining its core biological activity.[1]

-

Improved Metabolic Stability: Piperidine and morpholine rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The spirocyclic nature of 7-oxa-2-azaspiro[3.5]nonane, with its quaternary spiro-carbon, sterically shields adjacent positions, significantly enhancing metabolic stability.[1][5]

-

Increased 3-Dimensionality (Fsp³-Richness): Modern drug discovery emphasizes moving away from flat, aromatic molecules. The high fraction of sp³-hybridized carbons in this scaffold provides a rigid, defined exit vector for substituents, enabling more precise and unique interactions within a protein's binding pocket.[1][6] This can lead to improved potency and selectivity.[5]

References

Spectroscopic Characterization of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS Number: 1417633-09-0), a key building block in modern drug discovery.[1] As pharmaceutical research continues to "Escape from Flatland," the demand for novel, three-dimensional spirocyclic scaffolds has surged.[2] 7-Oxa-2-azaspiro[3.5]nonane, a bioisostere of piperidine, offers improved metabolic stability and refined physicochemical properties, making its unambiguous characterization paramount for researchers in medicinal chemistry and drug development.[2][3]

This document serves as a practical, field-proven guide to understanding the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data of this compound. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and provide a self-validating framework for analysis.

Molecular Structure and Properties

This compound possesses a unique spirocyclic system where an azetidine ring and a tetrahydropyran ring are joined at a single carbon atom. This structure imparts a rigid, three-dimensional conformation that is highly desirable in drug design.

-

Molecular Formula: C₇H₁₄ClNO[1]

-

Molecular Weight: 163.65 g/mol [4]

-

Monoisotopic Mass: 163.0763918 Da[5]

-

IUPAC Name: 7-oxa-2-azaspiro[3.5]nonane;hydrochloride[5]

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of experimental conditions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the integrity of the spirocyclic core. While experimental data for the specific hydrochloride salt is not publicly available, the following analysis is based on data from closely related derivatives and established chemical shift principles.[2]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the rigid, asymmetric nature of the spirocycle. Protons on the same carbon atom (geminal protons) are often diastereotopic and will appear as distinct signals, coupling to each other. The spectrum is typically acquired in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H on N2 | ~9.0 - 10.0 | Broad Singlet | Exchangeable proton of the ammonium salt. Shift is concentration and solvent dependent. |

| H on C1, C3 | ~4.0 - 4.5 | Multiplet | Protons adjacent to the azetidinium nitrogen, deshielded. |

| H on C6, C8 | ~3.6 - 3.9 | Multiplet | Protons adjacent to the ether oxygen, deshielded. |

| H on C5, C9 | ~1.7 - 2.1 | Multiplet | Protons on the cyclohexane ring, more shielded. |

Causality in Experimental Choices: The choice of a polar, deuterated solvent like D₂O is crucial for dissolving the hydrochloride salt. The acidic N-H proton will exchange with deuterium, causing its signal to disappear, which can be a useful diagnostic experiment. Using a 400 or 500 MHz spectrometer is recommended to achieve better signal dispersion and resolve the complex multiplets expected from the ring systems.[2][3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the presence of the seven carbons in the spirocyclic framework.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C4 (Spiro) | ~35 - 45 | Quaternary carbon, typically a weaker signal. |

| C1, C3 | ~50 - 60 | Carbons adjacent to the positively charged nitrogen. |

| C6, C8 | ~65 - 75 | Carbons adjacent to the ether oxygen. |

| C5, C9 | ~25 - 35 | Aliphatic carbons in the six-membered ring. |

Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, using the deuterium lock signal as a reference.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a 2-second relaxation delay.

-

Co-add a sufficient number of scans (typically >1024) for adequate signal-to-noise, especially for the quaternary spiro carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Caption: NMR Data Acquisition and Processing Workflow.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is the preferred method due to the pre-ionized nature of the salt.

Expected Mass Spectrum

In positive ion mode ESI-MS, the spectrum will show the molecular ion of the free base, 7-Oxa-2-azaspiro[3.5]nonane. The hydrochloride salt dissociates in solution, and the chloride ion is not typically observed.

-

Primary Ion: The most prominent peak will be the protonated molecule [M+H]⁺.

-

Theoretical m/z for [M+H]⁺: 128.10700 (for C₇H₁₄NO⁺)[6]

-

Other Adducts: Depending on the solvent and additives, other adducts like the sodium adduct [M+Na]⁺ (m/z 150.08894) may also be observed.[6]

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. An experimentally determined mass within 5 ppm of the theoretical mass provides unambiguous confirmation of the molecular formula.

Table 3: Predicted ESI-MS Adducts for 7-Oxa-2-azaspiro[3.5]nonane

| Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₄NO⁺ | 128.10700 |

| [M+Na]⁺ | C₇H₁₃NNaO⁺ | 150.08894 |

| [M+K]⁺ | C₇H₁₃KNO⁺ | 166.06288 |

Data sourced from predicted values for the free base.[6]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent (e.g., 8 L/min, 300 °C).

-

Nebulizer Pressure: 10-20 psi.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

For HRMS data, calculate the mass error between the observed and theoretical m/z to confirm the elemental composition.

-

Trustworthiness through Self-Validation: The protocol is inherently self-validating. The presence of the correct [M+H]⁺ ion at high resolution confirms molecular identity. The predictable isotopic pattern for C₇H₁₄NO⁺ serves as an additional, built-in check for the assigned formula.

Conclusion

The structural confirmation of this compound relies on a synergistic application of NMR and MS techniques. While direct experimental spectra are not always publicly cataloged, a robust analysis based on data from analogous structures and foundational spectroscopic principles provides a reliable framework for characterization. The protocols detailed in this guide represent standard, validated methodologies in the pharmaceutical industry, ensuring that researchers can confidently verify the identity and purity of this valuable chemical building block, thereby upholding the integrity of their subsequent drug discovery efforts.

References

The Ascendant Role of 7-Oxa-2-azaspiro[3.5]nonane in Modern Medicinal Chemistry: A Technical Guide

Abstract

The paradigm of drug discovery is undergoing a significant shift, moving away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This evolution is driven by the need for compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles. Within this "escape from flatland," spirocyclic scaffolds have emerged as powerful tools for the medicinal chemist. This technical guide provides an in-depth exploration of the 7-Oxa-2-azaspiro[3.5]nonane core, a unique and increasingly important heterocyclic building block. We will dissect its structural advantages, synthetic accessibility, and its impactful applications in various therapeutic areas, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Three-Dimensionality: Rise of the Spirocycles

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While undeniably successful, this focus has led to the saturation of certain areas of chemical space and often yields molecules with suboptimal properties, such as poor solubility and high metabolic turnover. The introduction of sp³-rich centers and rigid, non-planar geometries can mitigate these issues.

Spirocycles, defined by two rings sharing a single atom, are inherently three-dimensional. This structural rigidity offers several key advantages in drug design:

-

Precise Vectorial Display: The fixed spatial orientation of substituents on a spirocyclic core allows for more precise and optimized interactions with complex biological targets like enzyme active sites and receptor binding pockets.[1]

-

Improved Physicochemical Properties: An increased fraction of sp³-hybridized carbons (Fsp³) generally correlates with enhanced aqueous solubility, a crucial factor for oral bioavailability.[2] Furthermore, the rigidity of the scaffold can improve metabolic stability by shielding parts of the molecule from enzymatic degradation.[3]

-

Novel Chemical Space: Spirocyclic scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for novel intellectual property and overcoming challenges associated with existing drug classes.

The 7-Oxa-2-azaspiro[3.5]nonane core, which combines an azetidine and a tetrahydropyran ring, is a particularly compelling example of this class of compounds, offering a unique blend of structural rigidity and desirable physicochemical properties.

Structural and Physicochemical Properties of the 7-Oxa-2-azaspiro[3.5]nonane Core

The 7-Oxa-2-azaspiro[3.5]nonane scaffold is a fascinating fusion of two distinct heterocyclic rings. The presence of the oxygen atom in the six-membered ring and the nitrogen atom in the four-membered ring imparts specific properties that are highly advantageous in a medicinal chemistry context.

Conformational Insights

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional conformation. The 7-Oxa-2-azaspiro[3.5]nonane framework possesses a defined, rigid geometry. While specific conformational analysis for this exact scaffold is not widely published, we can infer its likely behavior from studies of related azaspiro[3.5]nonanes.[4]

The six-membered tetrahydropyran ring is expected to adopt a stable chair conformation to minimize steric strain. The four-membered azetidine ring is nearly planar but can exhibit a slight pucker. Substituents on the azetidine ring will project outwards with well-defined vectors, which is critical for probing interactions within a binding site. This conformational restriction reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Logical Relationship: From Scaffold to Improved Properties

References

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Abstract

The 7-oxa-2-azaspiro[3.5]nonane scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and favorable physicochemical properties position it as a valuable building block for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for derivatives of this spirocyclic system. By leveraging its bioisosteric relationship with pipecolic acid and its successful application in the design of G protein-coupled receptor agonists, we delineate two primary strategic avenues for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for advancing 7-oxa-2-azaspiro[3.5]nonane derivatives from chemical novelty to clinical potential.

Introduction: The Rationale for 7-Oxa-2-azaspiro[3.5]nonane in Drug Discovery

Spirocyclic scaffolds have gained significant traction in drug discovery due to their ability to confer improved pharmacological properties such as enhanced metabolic stability, target-binding affinity, and selectivity.[1] The 7-oxa-2-azaspiro[3.5]nonane core, in particular, offers a unique combination of a constrained azetidine ring fused to a tetrahydropyran ring, providing a rigid three-dimensional framework that can orient substituents in precise vectors for optimal target engagement.[2]

A key insight into the potential therapeutic applications of this scaffold lies in its role as a bioisostere of pipecolic acid, a cyclic amino acid derived from lysine.[3] This bioisosteric relationship allows for the exploration of targets that recognize pipecolic acid or its metabolites. Furthermore, the successful incorporation of the related 7-azaspiro[3.5]nonane scaffold into potent G protein-coupled receptor 119 (GPR119) agonists highlights a second, highly promising avenue for therapeutic intervention.[4]

This guide will systematically explore these two strategic directions, providing a theoretical framework for potential targets and detailed experimental protocols for their validation.

Strategic Avenue 1: Leveraging the Pipecolic Acid Bioisosterism

Pipecolic acid is a non-proteinogenic amino acid that serves as an intermediate in lysine metabolism in humans and plays a role in plant immunity.[5][6] Elevated levels of pipecolic acid are associated with certain inborn errors of metabolism and neurological conditions, suggesting its interaction with specific biological pathways.[6] By mimicking the structure of pipecolic acid, 7-oxa-2-azaspiro[3.5]nonane derivatives can be designed to interact with its native targets.

Potential Therapeutic Targets

Based on the known biological roles and interactions of pipecolic acid and its derivatives, the following target classes are proposed for 7-oxa-2-azaspiro[3.5]nonane-based compounds:

-

Enzymes in Lysine Metabolism:

-

Pipecolic Acid Oxidase (PIPOX): This peroxisomal enzyme is responsible for the oxidation of L-pipecolic acid. Inhibitors of PIPOX could be valuable in studying and potentially treating disorders associated with abnormal pipecolic acid accumulation.

-

α-Aminoadipate Semialdehyde Synthase (AASS): This bifunctional enzyme is involved in the upstream biosynthesis of pipecolic acid from lysine. Modulators of AASS could influence pipecolic acid levels.

-

-

Bacterial and Parasitic Enzymes:

-

Macrophage Infectivity Potentiator (Mip) Protein: Pipecolic acid derivatives have shown inhibitory activity against the Mip protein from Legionella pneumophila, a key virulence factor.[7] This suggests that 7-oxa-2-azaspiro[3.5]nonane derivatives could be developed as novel anti-infective agents targeting Mip-like proteins in various pathogens.

-

-

Neuromodulatory Targets:

-

Given the association of elevated pipecolic acid with neurological conditions, it is plausible that it or its metabolites interact with receptors or ion channels in the central nervous system.[6] Derivatives of 7-oxa-2-azaspiro[3.5]nonane could be screened for activity against a panel of CNS targets.

-

Experimental Workflow for Target Validation: Enzyme Inhibition Assays

A critical step in validating these potential targets is to assess the inhibitory activity of novel 7-oxa-2-azaspiro[3.5]nonane derivatives against the purified enzymes.

Diagram of the General Enzyme Inhibition Assay Workflow:

Caption: General workflow for determining enzyme inhibition.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the 7-oxa-2-azaspiro[3.5]nonane derivative in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.

-

Prepare a stock solution of the enzyme's substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed concentration of the enzyme to each well.

-

Add serial dilutions of the 7-oxa-2-azaspiro[3.5]nonane derivative to the wells. Include a vehicle control (solvent only) and a positive control inhibitor (if available).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately begin monitoring the change in absorbance (for a chromogenic product) or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

-

Further kinetic studies can be performed by varying the substrate concentration to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[8]

-

Table 1: Example Data for Enzyme Inhibition Assay

| Inhibitor Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |

| 0 (Vehicle) | 100 | 0 |

| 0.1 | 90 | 10 |

| 1 | 55 | 45 |

| 10 | 15 | 85 |

| 100 | 5 | 95 |

Strategic Avenue 2: Targeting G Protein-Coupled Receptor 119 (GPR119)

GPR119 is a class A G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[9] Its activation leads to increased intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][9] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes and other metabolic disorders. The successful development of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists provides a strong rationale for exploring 7-oxa-2-azaspiro[3.5]nonane derivatives for the same purpose.[4]

The GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade.

Diagram of the GPR119 Signaling Pathway:

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflows for Validating GPR119 Agonism

A multi-step experimental approach is required to confirm that a 7-oxa-2-azaspiro[3.5]nonane derivative acts as a GPR119 agonist.

The initial screening of compounds should focus on their ability to increase intracellular cAMP levels in a cell line expressing GPR119.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

-

Cell Culture:

-

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing human GPR119.

-

-

Assay Procedure:

-

Seed the cells into a 384-well plate and incubate overnight.

-

Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the 7-oxa-2-azaspiro[3.5]nonane derivatives. Include a known GPR119 agonist as a positive control and a vehicle control.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 1 hour at room temperature.

-

Read the fluorescence at 665 nm and 620 nm on an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

To confirm the physiological relevance of GPR119 activation, the effect of lead compounds on GLP-1 secretion should be assessed using an enteroendocrine cell line.

Detailed Protocol: In Vitro GLP-1 Secretion Assay

-

Cell Culture:

-

Culture an appropriate enteroendocrine cell line, such as GLUTag or NCI-H716, which endogenously express GPR119 and secrete GLP-1.[10]

-

-

Assay Procedure:

-

Seed the cells into a 24-well plate and grow to confluency.

-

Wash the cells and pre-incubate in a basal secretion buffer.

-

Replace the buffer with a stimulation buffer containing various concentrations of the 7-oxa-2-azaspiro[3.5]nonane derivative.

-

Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Collect the supernatant and add a protease inhibitor cocktail to prevent GLP-1 degradation.

-

-

GLP-1 Quantification:

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the GLP-1 secretion to the total protein content of the cells in each well.

-

Plot the normalized GLP-1 secretion against the agonist concentration to determine the dose-dependent effect.

-

Conclusion and Future Directions

The 7-oxa-2-azaspiro[3.5]nonane scaffold presents a rich platform for the discovery of novel therapeutics. This guide has outlined two evidence-based strategies for identifying and validating potential therapeutic targets for its derivatives. By exploring its bioisosteric relationship with pipecolic acid, researchers can investigate targets in metabolic and infectious diseases. Concurrently, leveraging its potential as a GPR119 agonist opens a clear path toward the development of new treatments for type 2 diabetes and related metabolic disorders. The detailed experimental protocols provided herein offer a practical framework for advancing these promising compounds through the drug discovery pipeline. Future work should focus on synthesizing a diverse library of 7-oxa-2-azaspiro[3.5]nonane derivatives and systematically evaluating them against the proposed targets to unlock their full therapeutic potential.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Pipecolic acid:Roles in Health and Plants [aushealthingredients.com]

- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 7. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Spirocyclic Scaffolds: A Technical Guide to 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Modern Drug Discovery

Abstract

In the contemporary quest for novel therapeutics that transcend the limitations of "flat" aromatic compounds, medicinal chemistry has pivoted towards three-dimensional molecular architectures. Spirocyclic scaffolds have emerged as powerful tools in this endeavor, offering a unique combination of structural rigidity, synthetic tractability, and improved physicochemical properties. This guide provides an in-depth technical exploration of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a versatile building block that serves as a bioisosteric replacement for piperidine and a gateway to novel chemical space. We will dissect its strategic value, provide detailed synthetic and derivatization protocols, and present a case study illustrating its successful application in a drug discovery program. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold to create next-generation therapeutics with enhanced efficacy and developability.

The Strategic Imperative for Three-Dimensionality in Drug Design

The "Escape from Flatland" initiative in medicinal chemistry underscores a critical need for molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[1] Increased Fsp³ character is strongly correlated with improved clinical success due to a number of factors, including enhanced solubility, greater metabolic stability, and the ability to form more specific and complex interactions with protein targets.[2] Spirocycles, which feature two rings sharing a single atom, are inherently three-dimensional and offer a robust strategy to increase Fsp³ content.[3]

The 7-Oxa-2-azaspiro[3.5]nonane scaffold, a structural analog of piperidine, provides a compelling example of this principle. The replacement of a piperidine ring with this spirocycle can lead to significant improvements in key drug-like properties.[4] The rigid nature of the spirocyclic system can lock the conformation of a molecule, optimizing the presentation of binding elements to a biological target and potentially increasing potency and selectivity.[3] Furthermore, the introduction of the oxygen atom in the tetrahydropyran ring can modulate properties such as polarity and hydrogen bonding capacity.

Physicochemical Properties

The hydrochloride salt of 7-Oxa-2-azaspiro[3.5]nonane is typically a solid, which is advantageous for handling and purification. The key physicochemical properties of the parent compound and its hydrochloride salt are summarized below.

| Property | Value (Parent Compound) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | [5],[6] |

| Molecular Weight | 127.18 g/mol | 163.64 g/mol | [5],[6] |

| XLogP3 | 0.4 | Not available | [5] |

| Hydrogen Bond Donor Count | 1 | 2 | [5],[6] |

| Hydrogen Bond Acceptor Count | 2 | 2 | [5],[6] |

| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | [5],[6] |

Synthesis of the Core Scaffold

Detailed Experimental Protocol: Synthesis of 7-Oxa-2-azaspiro[3.5]nonane (Free Base)

This protocol is adapted from a patented procedure for the synthesis of the parent spirocycle.[7]

Step 1: First Cyclization

-

To a solution of bis(2-chloroethyl) ether (Compound 1) in N,N-dimethylformamide (DMF), add cyanoacetaldehyde diethyl acetal (Compound 2), an acid-binding agent (e.g., K₂CO₃), a phase transfer catalyst (e.g., tetrabutylammonium bromide), and an iodo metal salt (e.g., KI).

-

Heat the reaction mixture and monitor for the consumption of starting materials by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (Compound 3).

Step 2: Second Cyclization (Reduction)

-

Dissolve the crude intermediate (Compound 3) in an appropriate solvent such as tetrahydrofuran (THF).

-

Cool the solution to a low temperature (e.g., -10 °C to 0 °C) and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to stir at a controlled temperature until the reduction is complete.

-

Carefully quench the reaction with water and a basic solution (e.g., 15% NaOH).

-

Filter the resulting mixture and concentrate the filtrate to obtain the crude 7-Oxa-2-azaspiro[3.5]nonane.

-

Purify the crude product by column chromatography on silica gel or alumina.

Detailed Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolve the purified 7-Oxa-2-azaspiro[3.5]nonane free base in a suitable solvent such as diethyl ether or dichloromethane.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of the hydrochloride salt should form.

-

Collect the solid by filtration, wash with the solvent used, and dry under vacuum to yield this compound.

Reactivity and Derivatization

The secondary amine of this compound is the primary site for functionalization. As it is supplied as a hydrochloride salt, a neutralization step is typically required before proceeding with reactions that are sensitive to acid. This can be achieved by treatment with a base, either as a separate workup step or in situ.

General Protocol: N-Boc Protection

For subsequent multi-step syntheses, protection of the secondary amine is often desirable.

-

Suspend this compound in a suitable solvent like dichloromethane (DCM) or THF.

-

Add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Perform an aqueous workup, dry the organic layer, and concentrate to yield the N-Boc protected product.

General Protocol: N-Acylation

-

Neutralize this compound as described for N-Boc protection.

-

In a separate flask, activate a carboxylic acid with a coupling agent such as HATU or EDC/HOBt in the presence of a base.

-

Add the free base of the spirocycle to the activated acid and stir until the reaction is complete.

-

Alternatively, the free base can be reacted directly with an acyl chloride or anhydride in the presence of a non-nucleophilic base.

-

Purify the resulting amide by standard methods.

General Protocol: Reductive Amination

-

Combine this compound with an aldehyde or ketone in a solvent such as dichloroethane (DCE) or methanol.

-

Add a mild reducing agent, for example sodium triacetoxyborohydride (STAB).

-

If starting with the hydrochloride salt, a base may be required to facilitate the reaction.

-

Stir the reaction at room temperature until formation of the product is observed.

-

Work up the reaction and purify the desired N-alkylated product.

Case Study: 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists

A compelling example of the utility of this class of spirocycles is the development of novel G protein-coupled receptor 119 (GPR119) agonists.[8][9] GPR119 is a promising target for the treatment of type 2 diabetes. In a reported study, researchers utilized a 7-azaspiro[3.5]nonane core to develop potent GPR119 agonists.[8] The synthesis involved an initial reductive amination of a spirocyclic ketone, followed by an N-capping reaction to install the final pharmacophoric elements.[2] This work led to the identification of a compound with a desirable pharmacokinetic profile and significant glucose-lowering effects in a diabetic rat model.[8] This case study highlights how the unique three-dimensional structure of the azaspiro[3.5]nonane scaffold can be effectively utilized to generate novel and potent drug candidates.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its inherent three-dimensionality, its utility as a piperidine bioisostere, and its favorable impact on the physicochemical properties of molecules make it an attractive scaffold for the development of novel therapeutics. The synthetic protocols and derivatization strategies outlined in this guide provide a practical framework for researchers to incorporate this promising scaffold into their drug design programs, paving the way for the discovery of next-generation medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 4. PubChemLite - 7-boc-2-oxa-7-azaspiro[3.5]nonane (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 5. Piperidine dispiro-1,2,4-trioxane analogues. | Semantic Scholar [semanticscholar.org]

- 6. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]

- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride for Research and Development

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic scaffolds, such as 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, have emerged as increasingly important motifs in medicinal chemistry. Their inherent three-dimensional structure offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties.[1][2] The incorporation of spiro-systems can enhance metabolic stability, aqueous solubility, and provide novel intellectual property landscapes.[1][2][3] Specifically, the 7-Oxa-2-azaspiro[3.5]nonane core, containing both an ether and a secondary amine functionality, presents a unique conformational rigidity and polarity profile that is of high interest to drug development professionals.

This guide provides a comprehensive overview of the safety, handling, and potential hazards associated with this compound. It is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds. The information presented herein is a synthesis of available data and established best practices for handling heterocyclic amines and their hydrochloride salts.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO | [4][5] |

| Molecular Weight | 163.65 g/mol | [1][4] |

| Appearance | Solid | [1] |

| CAS Number | 1417633-09-0 | [4] |

| Parent Compound | 7-Oxa-2-azaspiro[3.5]nonane | [4][6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Classification:

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][7]

GHS Label Elements:

-

Pictogram:

-

-

Signal Word: Warning[7]

-

Hazard Statements:

Toxicological Profile: Understanding the Risks

3.1. Localized Irritation

As indicated by its GHS classification, the primary and most immediate risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[4][7] Direct contact with the solid powder or solutions can lead to redness, inflammation, and discomfort. Inhalation of airborne dust can irritate the mucous membranes of the respiratory system, causing coughing and shortness of breath.

3.2. Potential for Systemic Effects and Carcinogenicity

Heterocyclic amines as a class have been studied for their potential to cause long-term health effects. Some heterocyclic amines formed during the cooking of meat have been identified as mutagens and carcinogens. While the carcinogenic potential of this compound has not been specifically evaluated, its structural similarity to other heterocyclic amines necessitates careful handling to minimize exposure.

Furthermore, the presence of a secondary amine group in the parent compound, 7-Oxa-2-azaspiro[3.5]nonane, raises a theoretical concern for the formation of N-nitrosamines. Secondary amines can react with nitrosating agents (such as nitrites in acidic conditions) to form N-nitrosamines, a class of compounds known to be potent carcinogens.[8][9]

3.3. Reactivity and Stability

-

Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride (HCl).[10]

-

Incompatibilities: As a hydrochloride salt of an amine, this compound is expected to be incompatible with strong bases, which could liberate the free amine. It should also be kept away from strong oxidizing agents.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

4.1. Engineering Controls

-

Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

-

Containment: For procedures that may generate significant amounts of dust, the use of a glove box or other containment solutions is recommended.[11][12]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[13][14][15] A face shield should be worn in situations where there is a risk of splashing.[14][15]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile gloves.[13][15] It is crucial to check the glove manufacturer's specifications for compatibility. Change gloves immediately if they become contaminated.

-

Lab Coat: A lab coat should be worn at all times.

-

Protective Clothing: For larger quantities or when there is a significant risk of exposure, additional protective clothing, such as an apron or coveralls, should be considered.

-

-

Respiratory Protection: If working outside of a fume hood or in a situation where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[13][14]

4.3. Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to these steps inherently minimizes risk and ensures the integrity of the experiment.

5.1. Weighing and Dispensing Solid this compound

Caption: Workflow for safely weighing solid this compound.

5.2. Preparation of a Stock Solution

Caption: Step-by-step methodology for preparing a stock solution.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

6.1. Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong bases and oxidizing agents.

-

The storage area should be clearly marked with the appropriate hazard warnings.

6.2. Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials, such as gloves, wipes, and empty containers, should be placed in a designated hazardous waste container.

-

Amine-based waste may require specific treatment methods to mitigate its environmental impact.[16][17][18][19] Consider consulting with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of amine waste.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

7.1. First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

7.2. Spill Response

-

Small Spills: For small spills, carefully scoop up the solid material, trying to minimize dust generation. Place the material in a sealed container for disposal. Clean the spill area with a wet cloth.

-

Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a valuable building block in the pursuit of novel therapeutics. However, its potential hazards necessitate a thorough understanding and a rigorous adherence to safety protocols. By integrating the principles of engineering controls, personal protective equipment, and safe work practices, researchers can confidently and safely unlock the potential of this and other spirocyclic compounds. This guide serves as a foundational resource, and it is incumbent upon every scientist to remain vigilant and informed about the specific risks associated with the materials in their laboratory.

References

- 1. tandfonline.com [tandfonline.com]

- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]

- 3. Spirocycles for Improved Solubility - Enamine [enamine.net]

- 4. This compound | C7H14ClNO | CID 71464169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1417633-09-0|this compound|BLD Pharm [bldpharm.com]

- 6. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 12. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]

- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 14. pppmag.com [pppmag.com]

- 15. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 16. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

- 17. researchgate.net [researchgate.net]

- 18. jeiletters.org [jeiletters.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Synthesis Protocol: 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of 7-Oxa-2-azaspiro[3.5]nonane hydrochloride, a valuable spirocyclic scaffold in modern medicinal chemistry. Spirocyclic systems, particularly those incorporating azetidine rings, are of significant interest as bioisosteres for common motifs like piperidine, offering improved physicochemical properties and novel three-dimensional exit vectors for drug design[1][2]. This guide details a robust, two-stage synthetic pathway, including the rationale behind the chosen methodology, a step-by-step experimental protocol, and expected characterization data. The protocol is designed for researchers in synthetic chemistry and drug development, providing the necessary detail for successful replication and scale-up.

Synthesis Pathway Overview and Rationale

The construction of the 7-Oxa-2-azaspiro[3.5]nonane core is a strategic process that leverages common starting materials to build the unique spirocyclic architecture. The presented synthesis is adapted from established methods for analogous spirocyclic ketones and involves two primary stages:

-

Stage 1: Cyclization to form the Lactam Intermediate. This key step involves a double cyclization reaction to construct the spirocyclic lactam, 7-Oxa-2-azaspiro[3.5]nonan-1-one. This approach is advantageous as it builds the core structure efficiently.

-

Stage 2: Reduction of the Lactam. The lactam is subsequently reduced to the corresponding secondary amine using a powerful reducing agent, Lithium Aluminum Hydride (LAH). This is a classic and highly effective transformation for converting amides to amines without affecting the ether linkage in the second ring.

-

Stage 3: Hydrochloride Salt Formation. The final step involves converting the purified free base into its stable and readily handled hydrochloride salt.

Rationale for Method Selection:

-

Expertise & Experience: The choice of a lactam reduction pathway is rooted in its reliability and high functional group tolerance. While other methods for synthesizing azetidines exist, such as [2+2] cycloadditions, the reduction of a well-defined lactam intermediate provides a clear and scalable route with predictable outcomes[1][3]. Using Lithium Aluminum Hydride is standard practice for this transformation, ensuring complete reduction of the amide carbonyl.

-

Trustworthiness: This multi-step synthesis includes purification and characterization checkpoints after each key transformation. The intermediate lactam can be isolated and verified before proceeding, ensuring the integrity of the final product. The final conversion to the hydrochloride salt not only improves the compound's stability and handling characteristics but also provides a crystalline solid that is amenable to purification and analysis.

Overall Synthesis Scheme

Caption: High-level overview of the synthetic pathway.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | CAS No. | Supplier Notes |

| Bis(2-chloroethyl) ether | C₄H₈Cl₂O | 111-44-4 | Acutely toxic, handle with extreme caution. |

| Cyanoacetaldehyde diethyl acetal | C₇H₁₃NO₂ | 63545-75-5 | |

| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 68-12-2 | Use anhydrous grade. |

| Potassium Carbonate, Anhydrous | K₂CO₃ | 584-08-7 | Finely powdered. |

| Potassium Iodide | KI | 7681-11-0 | Catalyst. |

| Lithium Aluminum Hydride (LAH) | LiAlH₄ | 16853-85-3 | Extremely reactive with water. Handle under inert gas. |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 109-99-9 | Use anhydrous grade. |

| Diethyl Ether, Anhydrous | (C₂H₅)₂O | 60-29-7 | |

| Hydrochloric Acid, 4M in Dioxane | HCl | 7647-01-0 | Corrosive. |

| Sodium Sulfate, Anhydrous | Na₂SO₄ | 7757-82-6 | For drying organic layers. |

Stage 1: Synthesis of 7-Oxa-2-azaspiro[3.5]nonan-1-one (Lactam)

This procedure is adapted from a patented method for a structurally similar compound and involves a tandem alkylation and cyclization reaction[4].

-